Metabolic Abundance in Humans: Nornalmefene Cmax is Only ~12% of Parent Nalmefene After Single Oral Dosing
In healthy human subjects receiving a single 20 mg oral dose of nalmefene HCl, nornalmefene is a quantitatively minor circulating metabolite. The Cmax of nornalmefene (2.6 ± 1.0 ng/mL) is approximately 8.4-fold lower than that of the parent drug nalmefene (21.9 ± 10.0 ng/mL) [1]. After 7 days of repeated dosing, nornalmefene Cmax increases modestly to 3.5 ± 0.9 ng/mL, while nalmefene Cmax reaches 28.5 ± 10.0 ng/mL [1]. This low and reproducible systemic exposure profile defines a narrow quantitative range for impurity analysis, distinct from the parent drug.
| Evidence Dimension | Human Plasma Cmax (Single Dose) |
|---|---|
| Target Compound Data | 2.6 ± 1.0 ng/mL |
| Comparator Or Baseline | Nalmefene: 21.9 ± 10.0 ng/mL |
| Quantified Difference | 8.4-fold lower (nornalmefene is ~11.9% of nalmefene Cmax) |
| Conditions | Human Subjects, Single Oral Dose 20 mg Nalmefene HCl (N=12) |
Why This Matters
This establishes the expected concentration range for nornalmefene as an impurity in clinical samples, verifying that analytical methods must achieve sensitivity in the low ng/mL range, which differs substantially from the parent drug method requirements.
- [1] Ingman K, et al. Prolonged central μ-opioid receptor occupancy after single and repeated nalmefene dosing. Neuropsychopharmacology. 2005;30:1673-1681. Table 1: Pharmacokinetic Parameters. doi:10.1038/sj.npp.1300790. View Source
